molecular formula C20H17F2N3O2 B2969105 N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251622-62-4

N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No. B2969105
CAS RN: 1251622-62-4
M. Wt: 369.372
InChI Key: XIKOUOOIJGNNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O2 and its molecular weight is 369.372. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Naphthyridine derivatives, including compounds structurally related to N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide, have demonstrated significant pharmacological activities, particularly in anticancer research. A novel naphthyridine compound, 3u, showed promising anticancer activity against human malignant melanoma A375 cells, inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of cell death, regulated through the upregulation of death receptors and scaffold protein, highlights the potential of naphthyridine derivatives in melanoma treatment (Q. Kong et al., 2018).

Synthesis and Functionalization

The structural versatility of naphthyridine derivatives facilitates various synthetic approaches and functionalization strategies, expanding their application in medicinal chemistry. For instance, a base-promoted synthesis of benzo[b][1,8]naphthyridin-2-(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides was reported, showcasing a facile route to obtain functionalized derivatives under mild conditions (D. Nandini et al., 2014). This synthetic flexibility is critical for generating novel compounds with potential biological activities.

Antibacterial Properties

Research on naphthyridine derivatives has also explored their antibacterial properties. Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides were synthesized and demonstrated significant antibacterial activity. This indicates the potential of naphthyridine derivatives as novel antibacterial agents, addressing the growing concern over antibiotic resistance (K. Ramalingam et al., 2019).

DNA-binding Applications

Naphthyridine derivatives have been explored for their DNA-binding capabilities, offering applications in biochemistry and molecular biology. The one-pot synthesis of dibenzo[b,h][1,6]naphthyridines demonstrated their strong fluorescence and the ability to intercalate into double-stranded DNA. Such properties make them valuable for the development of fluorescent probes and tools for studying DNA interactions (K. Okuma et al., 2014).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-12-7-13(22)9-14(8-12)23-19(26)11-25-6-5-18-16(10-25)20(27)15-3-1-2-4-17(15)24-18/h1-4,7-9H,5-6,10-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKOUOOIJGNNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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